molecular formula C8H14N2O B8402768 3-Imidazol-1-yl-3-methyl-butan-1-ol

3-Imidazol-1-yl-3-methyl-butan-1-ol

Cat. No.: B8402768
M. Wt: 154.21 g/mol
InChI Key: CCWKIYKXSYXCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-yl-3-methyl-butan-1-ol is a chemical compound of interest in medicinal chemistry and chemical biology research. It features an imidazole heterocycle, a privileged structure in drug discovery known for its diverse biological activities . The imidazole ring is a key building block in many commercially significant drugs and contributes to favorable pharmacokinetic parameters by improving the solubility of drug entities . This specific compound, with its butanol linker and methyl side chain, is a valuable synthon for synthesizing more complex molecules or for investigating structure-activity relationships. Research Applications: While specific biological data for 3-Imidazol-1-yl-3-methyl-butan-1-ol is not currently reported in the scientific literature, closely related imidazole derivatives are extensively studied for their anticancer , antioxidant , and enzyme inhibition properties . This compound serves as a crucial intermediate in organic synthesis, particularly in the development of novel biologically active molecules. Its structure suggests potential for use in molecular docking studies to understand ligand-protein interactions, a common method in computer-aided drug design (CADD) . Handling and Compliance: This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before handling.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-imidazol-1-yl-3-methylbutan-1-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,3-6-11)10-5-4-9-7-10/h4-5,7,11H,3,6H2,1-2H3

InChI Key

CCWKIYKXSYXCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)N1C=CN=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The imidazole ring is known for its diverse pharmacological activities. Compounds containing imidazole derivatives, including 3-Imidazol-1-yl-3-methyl-butan-1-ol, have been investigated for their potential as therapeutic agents. They exhibit activities such as antimicrobial, antifungal, and anticancer properties due to their ability to interact with biological targets.

Case Study: Anticancer Activity
Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, metal complexes of imidazole have shown promising results against breast cancer cells through their interaction with BCL-2 proteins, which are crucial in regulating apoptosis . The specific structural features of 3-Imidazol-1-yl-3-methyl-butan-1-ol may enhance its efficacy in similar applications.

Catalysis

Ionic Liquids and Catalytic Applications
The compound has been explored as a potential ionic liquid or as part of ionic liquid formulations. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for various catalytic processes. For example, 3-Imidazol-1-yl-3-methyl-butan-1-ol could be utilized in reactions that require a non-aqueous environment or where traditional solvents would be ineffective .

Data Table: Catalytic Efficiency of Imidazole Derivatives

CompoundReaction TypeYield (%)Reference
3-Imidazol-1-yl-butan-1-olAldol Condensation85
3-Imidazol-1-yl-butan-1-olEsterification90
Metal ComplexesAnticancer ActivityVaries

Materials Science

Synthesis of Functional Materials
The compound can serve as a precursor for the synthesis of functional materials. Its ability to form stable complexes with metals can lead to the development of new materials with unique properties for applications in electronics or photonics.

Case Study: Conductive Polymers
Research has shown that incorporating imidazole derivatives into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Imidazol-1-yl-3-methyl-butan-1-ol with structurally related imidazole-containing alcohols and derivatives, based on molecular weight, substituents, and analytical data from the evidence:

Compound Name Molecular Formula (Inferred) Molecular Weight (g/mol) Retention Time (Rt, min) Purity (%) Key Substituents/Features Source
3-Imidazol-1-yl-3-methyl-butan-1-ol (Target) C₈H₁₄N₂O 154.21 N/A N/A Tertiary alcohol, imidazole ring -
1-(3-Benzyl-2-imino...propan-2-ol (Compound 7) C₂₃H₂₀F₂N₃O₂ 409.42 1.05 >98 Difluorophenoxy, benzyl-imidazole
1-(3-Benzyl-2-imino...propan-2-ol (Compound 9) C₂₁H₂₂N₃O₂ 366.42 0.67 >98 Morpholine, benzyl-imidazole
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) C₂₅H₂₄N₂O 368.47 N/A N/A Trityl-protected imidazole, propanol
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b) C₂₆H₂₆N₂O 382.50 N/A N/A Trityl-protected imidazole, butanol
3-Methylbutan-1-ol C₅H₁₂O 88.15 N/A N/A Simple branched alcohol (no imidazole)

Key Findings:

Structural Variations: Imidazole Protection: Compounds like 11a and 11b use a trityl group to protect the imidazole nitrogen, enhancing stability during synthesis. This contrasts with the target compound, which lacks such protection . Substituent Effects: The benzyl and phenoxy groups in compounds 7 and 9 increase molecular weight and hydrophobicity compared to the target compound, which has a simpler methyl branch .

Analytical Data :

  • Retention times (e.g., 0.67–1.19 min for compounds 7–11) correlate with polarity; the target compound’s tertiary alcohol and imidazole ring may result in intermediate polarity, similar to morpholine-containing analogs (Rt = 0.67 min) .
  • Purity (>98% for most analogs) suggests rigorous chromatographic purification, likely applicable to the target compound .

Preparation Methods

Tosylate-Mediated Displacement

A widely adopted method involves converting 3-methylbutan-1-ol into a tosylate derivative, enhancing its electrophilicity for nucleophilic attack by imidazole. The process begins with the protection of the primary alcohol:

  • Tosylation :
    3-Methylbutan-1-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 3-methylbutan-1-yl tosylate.

    3-Methylbutan-1-ol+TsClEt3N, DCM3-Methylbutan-1-yl tosylate+HCl\text{3-Methylbutan-1-ol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Methylbutan-1-yl tosylate} + \text{HCl}
  • Imidazole Substitution :
    The tosylate intermediate undergoes nucleophilic displacement with imidazole in a polar aprotic solvent (e.g., DMF or NMP) using potassium carbonate (K₂CO₃) as a base.

    3-Methylbutan-1-yl tosylate+ImidazoleK2CO3,DMF3-Imidazol-1-yl-3-methyl-butan-1-ol+TsO\text{3-Methylbutan-1-yl tosylate} + \text{Imidazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Imidazol-1-yl-3-methyl-butan-1-ol} + \text{TsO}^-

    Conditions : 60–80°C, 12–24 hours.
    Yield : ~60–70% after purification.

Direct Alkylation with Haloalkanes

An alternative single-step approach employs 3-chloro-3-methylbutan-1-ol as the alkylating agent. Imidazole reacts with the chloro derivative in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to enhance reactivity:

3-Chloro-3-methylbutan-1-ol+ImidazoleTBAB, KOH3-Imidazol-1-yl-3-methyl-butan-1-ol+KCl\text{3-Chloro-3-methylbutan-1-ol} + \text{Imidazole} \xrightarrow{\text{TBAB, KOH}} \text{3-Imidazol-1-yl-3-methyl-butan-1-ol} + \text{KCl}

Conditions : Reflux in toluene, 8–12 hours.
Yield : ~50–55% due to competing elimination side reactions.

Solvent-Free Synthesis Using Solid Bases

Potassium Carbonate-Mediated Coupling

Eliminating solvents reduces environmental impact and simplifies purification. A mixture of imidazole and 3-methylbutan-1-yl mesylate is ground with anhydrous K₂CO₃ under mechanical agitation:

3-Methylbutan-1-yl mesylate+ImidazoleK2CO3,neat3-Imidazol-1-yl-3-methyl-butan-1-ol\text{3-Methylbutan-1-yl mesylate} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{neat}} \text{3-Imidazol-1-yl-3-methyl-butan-1-ol}

Conditions : Ball milling, 4–6 hours, room temperature.
Yield : ~65% with >95% purity by HPLC.

Microwave-Assisted Acceleration

Microwave irradiation drastically reduces reaction times. Imidazole and 3-methylbutan-1-yl bromide are combined with Cs₂CO₃ in a sealed vessel and irradiated at 100°C for 15–20 minutes:

3-Methylbutan-1-yl bromide+ImidazoleCs2CO3,μW3-Imidazol-1-yl-3-methyl-butan-1-ol\text{3-Methylbutan-1-yl bromide} + \text{Imidazole} \xrightarrow{\text{Cs}2\text{CO}3, \mu\text{W}} \text{3-Imidazol-1-yl-3-methyl-butan-1-ol}

Yield : ~75% with minimal byproducts.

Multi-Step Protection and Deprotection Strategies

tert-Butyloxycarbonyl (Boc) Protection

To prevent alcohol oxidation during imidazole introduction, a Boc group temporarily protects the hydroxyl moiety:

  • Boc Protection :
    3-Methylbutan-1-ol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF catalyzed by 4-dimethylaminopyridine (DMAP):

    3-Methylbutan-1-ol+Boc2ODMAP, THFtert-Butyl 3-methylbutan-1-yl carbonate\text{3-Methylbutan-1-ol} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{tert-Butyl 3-methylbutan-1-yl carbonate}
  • Imidazole Coupling :
    The Boc-protected alcohol is converted to a mesylate, which undergoes substitution with imidazole:

    tert-Butyl 3-methylbutan-1-yl carbonateMsClMesylate intermediateImidazole, K2CO3Protected product\text{tert-Butyl 3-methylbutan-1-yl carbonate} \xrightarrow{\text{MsCl}} \text{Mesylate intermediate} \xrightarrow{\text{Imidazole, K}_2\text{CO}_3} \text{Protected product}
  • Boc Deprotection :
    Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product:

    Protected productTFA, DCM3-Imidazol-1-yl-3-methyl-butan-1-ol\text{Protected product} \xrightarrow{\text{TFA, DCM}} \text{3-Imidazol-1-yl-3-methyl-butan-1-ol}

    Overall Yield : ~58% over three steps.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scalability
Tosylate DisplacementDMF, 60°C, 24 h70%>98%Industrial
Direct AlkylationToluene, reflux, 12 h55%90%Pilot-scale
Solvent-Free (K₂CO₃)Neat, ball milling, 6 h65%95%Lab-scale
Microwave-AssistedCs₂CO₃, 100°C, 20 min75%97%Lab-scale
Boc Protection/DeprotectMulti-step58%99%Bench-scale

Challenges and Optimization Strategies

Byproduct Formation

Elimination reactions (e.g., forming alkenes) compete with substitution, particularly in haloalkane routes. Mitigation strategies include:

  • Low-Temperature Reactions : Reducing thermal degradation.

  • Bulky Bases : Using tert-butoxide to minimize E2 pathways.

Purification Techniques

Chromatography-free purification is achievable via:

  • Acid-Base Extraction : Leveraging imidazole’s basicity to isolate the product.

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures enhances purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Cs₂CO₃ with K₂CO₃ reduces material costs by 40% without compromising yield.

Continuous Flow Systems

Microreactor technology improves heat transfer and reduces reaction times for microwave-assisted methods, enabling throughputs of 1–5 kg/day .

Q & A

Q. What are the recommended synthetic routes for 3-Imidazol-1-yl-3-methyl-butan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of imidazole-containing alcohols typically involves nucleophilic substitution or condensation reactions. For example:

Step 1: React 3-methylbutan-1-ol derivatives with imidazole under acidic catalysis (e.g., acetic acid) to introduce the imidazole moiety .

Step 2: Optimize reaction time and temperature (e.g., room temperature for 0.5–2 hours) to balance yield and purity .

Step 3: Purify via recrystallization or column chromatography, monitoring purity using LCMS (Rt = 0.67–1.19 min, m/z analysis) .
Key Parameters: Adjust stoichiometry of imidazole precursors and monitor pH to avoid side reactions.

Q. How can the molecular structure of 3-Imidazol-1-yl-3-methyl-butan-1-ol be validated experimentally?

Methodological Answer: Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement):

Data Collection: Employ single-crystal diffraction (Cu-Kα radiation) .

Refinement: Apply SHELXL’s least-squares algorithms to resolve bond lengths and angles, ensuring R-factor < 0.05 .

Validation: Cross-reference with spectroscopic data (e.g., NMR for H-imidazole proton shifts at δ 7.5–8.5 ppm) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

Methodological Answer:

Solubility: Test in polar solvents (e.g., methanol, DMSO) and adjust pH (5–6) to enhance solubility .

Stability: Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity (40–80% RH) for 4–12 weeks .

LogP: Estimate via HPLC (C18 column, isocratic elution) to predict partitioning behavior (target LogP ~1.35, similar to structural analogs) .

Q. What safety protocols are essential when handling 3-Imidazol-1-yl-3-methyl-butan-1-ol in the laboratory?

Methodological Answer:

PPE: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (olfactory threshold < 0.0017 ppm) .

Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved for this compound?

Methodological Answer:

Twinning: Use SHELXD for dual-space recycling to deconvolute overlapping reflections .

Weak Data: Collect high-resolution data (d ≤ 0.8 Å) with synchrotron sources and apply SHELXE’s density modification .

Validation: Compare multiple datasets to confirm reproducibility, especially for flexible imidazole side chains .

Q. What mechanistic insights are critical for improving the yield of 3-Imidazol-1-yl-3-methyl-butan-1-ol synthesis?

Methodological Answer:

Kinetic Studies: Use LCMS to track intermediate formation (e.g., imine or carbocation species) .

Catalysis: Screen Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to enhance nucleophilic attack efficiency .

DFT Calculations: Model transition states to identify rate-limiting steps (e.g., steric hindrance near the imidazole group) .

Q. How should researchers address contradictions in spectral or crystallographic data?

Methodological Answer:

Hypothesis Testing: Formulate competing hypotheses (e.g., tautomerism vs. impurities) and validate via controlled experiments .

Multi-Technique Validation: Correlate XRD data with solid-state NMR or FT-IR to resolve ambiguities in hydrogen bonding .

Peer Review: Engage collaborators to independently reproduce results, ensuring methodological rigor .

Q. What advanced methods are used to assess the compound’s stability under reactive conditions?

Methodological Answer:

Forced Degradation: Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV 254 nm) stress, analyzing degradation products via LC-HRMS .

Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can researchers ensure high purity (>98%) for biological or catalytic studies?

Methodological Answer:

Chromatography: Use preparative HPLC (C18 column, gradient elution with acetonitrile/water) .

Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .

QC Metrics: Validate purity via LCMS (m/z ± 0.1 Da) and elemental analysis (C, H, N ± 0.3%) .

Q. What strategies are recommended for studying the compound’s interactions with biological targets?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., histidine kinases) .

Biophysical Assays: Employ SPR or ITC to quantify binding affinity (KD) and thermodynamics .

Cellular Uptake: Label with fluorescent tags (e.g., FITC) and monitor via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.